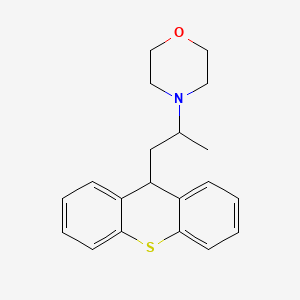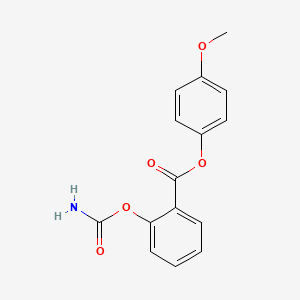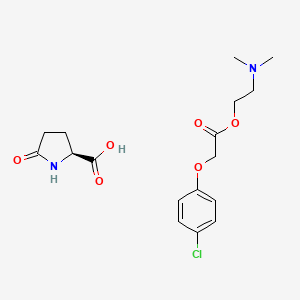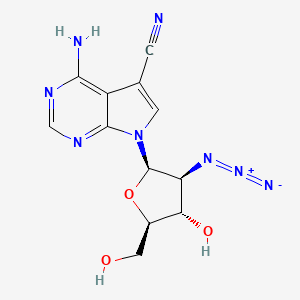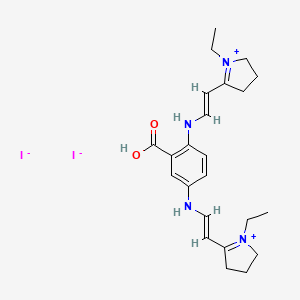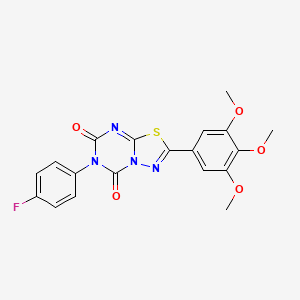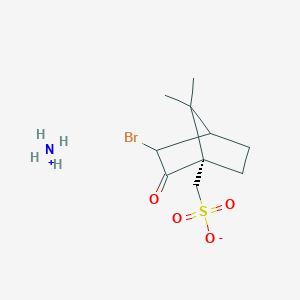
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s molecular formula is C10H18BrNO4S, and it has a molecular weight of 328.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate typically involves the bromination of camphor derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium methanesulfonate: A simpler compound with similar sulfonate functionality but lacking the complex bicyclic structure.
3-Bromocamphor-8-sulfonic acid ammonium salt: A related compound with similar brominated camphor structure but different functional groups.
Uniqueness
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate is unique due to its specific bicyclic structure and the presence of both bromine and sulfonate groups. This combination of features gives it distinct chemical properties and makes it valuable for various specialized applications .
Eigenschaften
CAS-Nummer |
56144-54-8 |
|---|---|
Molekularformel |
C10H18BrNO4S |
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
azanium;[(1S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7?,10-;/m1./s1 |
InChI-Schlüssel |
ARLPLMVJWOUPSH-KUZQZCPWSA-N |
Isomerische SMILES |
CC1(C2CC[C@]1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

